

# Spectroscopic Profile of 3,5-Difluorobenzyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Difluorobenzyl alcohol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-Difluorobenzyl alcohol** (CAS No. 79538-20-8), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including tabulated data and experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **3,5-Difluorobenzyl alcohol**. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3,5-Difluorobenzyl alcohol** is characterized by signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.95 - 6.85	m	3H	Ar-H
4.68	s	2H	-CH <sub>2</sub> -
1.85	t (broad)	1H	-OH

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
163.5 (dd, J = 247.5, 12.5 Hz)	C3, C5
145.5 (t, J = 10.0 Hz)	C1
112.5 (dd, J = 25.0, 5.0 Hz)	C2, C6
102.5 (t, J = 25.0 Hz)	C4
64.0	-CH <sub>2</sub> -

## Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance-III spectrometer operating at a frequency of 500 MHz for <sup>1</sup>H NMR and 126 MHz for <sup>13</sup>C NMR. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard (0.00 ppm). The data was processed using standard Fourier transform techniques.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3,5-Difluorobenzyl alcohol**. The spectrum is characterized by distinct absorption bands corresponding to O-H, C-H, and C-F bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Broad, Strong	O-H stretch (alcohol)
3080	Weak	Aromatic C-H stretch
2920	Weak	Aliphatic C-H stretch (-CH <sub>2</sub> -)
1620, 1590	Medium	C=C stretch (aromatic ring)
1350 - 1100	Strong	C-F stretch
1040	Strong	C-O stretch (primary alcohol)

## Experimental Protocol: IR Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.<sup>[1]</sup> A neat sample was analyzed using the Attenuated Total Reflectance (ATR) technique with a DuraSamplIR II accessory.<sup>[1]</sup> The spectrum was recorded in the range of 4000-600 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **3,5-Difluorobenzyl alcohol**.

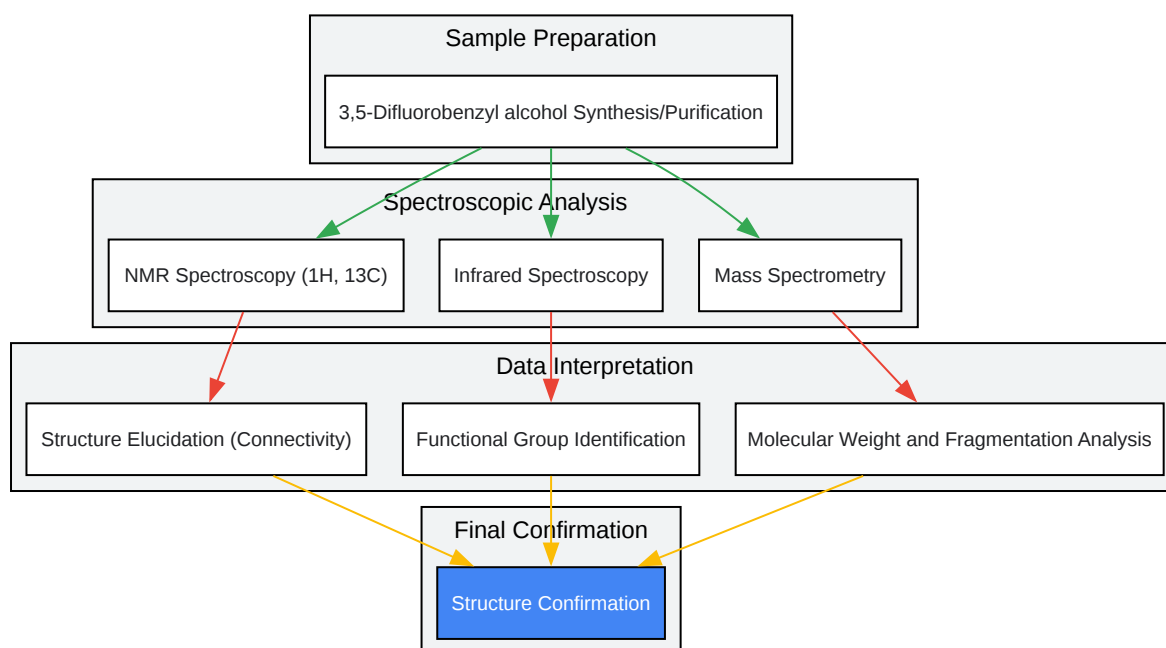
m/z	Relative Intensity (%)	Assignment
144	100	[M] <sup>+</sup> (Molecular ion)
115	85	[M - CHO] <sup>+</sup>
95	50	[M - CHO - HF] <sup>+</sup>
75	30	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocol: Mass Spectrometry

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The analysis was performed under electron ionization (EI) conditions. The data presented is from the National Institute of Standards and Technology (NIST) database.<sup>[1]</sup>

## Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of **3,5-Difluorobenzyl alcohol** is outlined below. This process ensures a comprehensive structural elucidation of the compound.



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Caption: Workflow for the Spectroscopic Analysis of **3,5-Difluorobenzyl Alcohol**.

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## References

- 1. 3,5-Difluorobenzyl alcohol | C<sub>7</sub>H<sub>6</sub>F<sub>2</sub>O | CID 522721 - PubChem  
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